m-Isophthalotoluidide, 4-hydroxy-

説明

特性

CAS番号 |

29277-49-4 |

|---|---|

分子式 |

C22H20N2O3 |

分子量 |

360.4 g/mol |

IUPAC名 |

4-hydroxy-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C22H20N2O3/c1-14-5-3-7-17(11-14)23-21(26)16-9-10-20(25)19(13-16)22(27)24-18-8-4-6-15(2)12-18/h3-13,25H,1-2H3,(H,23,26)(H,24,27) |

InChIキー |

PAINAUSHDJWLKF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC(=C3)C |

正規SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC(=C3)C |

外観 |

Solid powder |

他のCAS番号 |

29277-49-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

m-Isophthalotoluidide, 4-hydroxy- |

製品の起源 |

United States |

m-Isophthalotoluidide 4-hydroxy- chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-m-Isophthalotoluidide, a molecule with the IUPAC name 4-hydroxy-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide. Despite its well-defined structure, publicly available experimental data on its physicochemical properties, synthesis, and biological applications are notably scarce. This document consolidates the available structural information, proposes a logical synthetic pathway based on established chemical principles, and discusses the potential toxicological profile with appropriate caveats. The guide aims to serve as a foundational resource for researchers and professionals interested in this compound, highlighting areas where further investigation is critically needed.

Chemical Identity and Structure

4-hydroxy-m-Isophthalotoluidide is an aromatic diamide. The core of the molecule is a 4-hydroxyisophthalic acid moiety, where the two carboxylic acid groups are converted to amides via reaction with 3-methylaniline (m-toluidine).

IUPAC Name: 4-hydroxy-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide[1]

Molecular Formula: C₂₂H₂₀N₂O₃[1]

Canonical SMILES: CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC(=C3)C[1]

InChI: InChI=1S/C22H20N2O3/c1-14-5-3-7-17(11-14)23-21(26)16-9-10-20(25)19(13-16)22(27)24-18-8-4-6-15(2)12-18/h3-13,25H,1-2H3,(H,23,26)(H,24,27)[1]

InChIKey: PAINAUSHDJWLKF-UHFFFAOYSA-N[1]

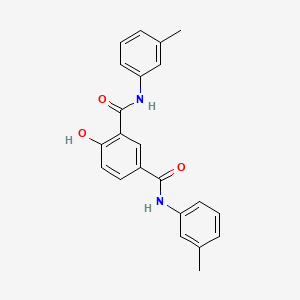

Below is a 2D representation of the chemical structure of 4-hydroxy-m-Isophthalotoluidide.

Caption: Chemical structure of 4-hydroxy-m-Isophthalotoluidide.

Predicted Physicochemical Properties

Due to a lack of experimental data, the following properties are based on computational predictions.

| Property | Predicted Value | Source |

| Molecular Weight | 360.4 g/mol | PubChem |

| XLogP3 | 4.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Proposed Synthesis Pathway

While no specific synthesis for 4-hydroxy-m-Isophthalotoluidide has been documented in the reviewed literature, a logical and established method would be the amidation of 4-hydroxyisophthalic acid with m-toluidine. This reaction typically requires the activation of the carboxylic acid groups.

A common method for this transformation is the conversion of the carboxylic acids to acyl chlorides, followed by reaction with the amine.

Caption: Proposed synthesis of 4-hydroxy-m-Isophthalotoluidide.

Experimental Protocol (Hypothetical):

-

Acyl Chloride Formation: 4-hydroxyisophthalic acid is refluxed with an excess of thionyl chloride (SOCl₂), often in an inert solvent like toluene, until the evolution of HCl gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude 4-hydroxyisophthaloyl dichloride.

-

Amidation: The crude acyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and two equivalents of m-toluidine, dissolved in the same solvent, are added dropwise. A tertiary amine base, like triethylamine, is often included to neutralize the HCl byproduct.

-

Workup and Purification: After the reaction is complete, the mixture is washed with dilute acid to remove excess amine and base, followed by a wash with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude product can then be purified by recrystallization or column chromatography.

Spectroscopic and Analytical Data

A comprehensive search of scientific databases did not yield any experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-hydroxy-m-Isophthalotoluidide. Researchers seeking to characterize this compound will need to perform these analyses de novo.

Potential Applications and Biological Activity

The specific applications and biological activity of 4-hydroxy-m-Isophthalotoluidide are not documented in the available literature. However, the isophthalamide core is present in various materials and biologically active molecules. For instance, derivatives of isophthalamide are used in the development of polymers and as components in pharmaceuticals.

Toxicology and Safety

There is no direct toxicological information available for 4-hydroxy-m-Isophthalotoluidide. A toxicology study identified a compound referred to as "IBF-OH," which was found to be a mutagen in the absence of metabolic activation (-S9) in an Ames test. However, it is crucial to note that the identity of "IBF-OH" as 4-hydroxy-m-Isophthalotoluidide has not been confirmed. Therefore, this information should be treated with caution.

Given the absence of safety data, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion and Future Directions

4-hydroxy-m-Isophthalotoluidide is a chemically defined molecule for which there is a significant lack of empirical data. The information presented in this guide is based on its known chemical structure and predictions derived from it. There is a clear need for further research to:

-

Develop and optimize a synthetic route for its preparation.

-

Characterize the compound using modern analytical techniques to obtain its physicochemical and spectroscopic properties.

-

Investigate its potential applications in materials science or as a scaffold in drug discovery.

-

Conduct thorough toxicological studies to determine its safety profile.

This guide serves as a starting point for researchers and professionals, outlining the current state of knowledge and highlighting the opportunities for future investigation into this compound.

References

-

PubChem. M-isophthalotoluidide, 4-hydroxy-. National Center for Biotechnology Information. [Link]. Accessed February 23, 2026.

Sources

Thermodynamic properties of hydroxy-substituted isophthalotoluidides

An In-Depth Technical Guide to the Thermodynamic Properties of Hydroxy-Substituted Isophthalotoluidides

Abstract

Hydroxy-substituted isophthalotoluidides represent a class of aromatic amides with significant potential in medicinal chemistry, owing to their structural motifs that allow for diverse molecular interactions. A comprehensive understanding of their thermodynamic properties is paramount for the rational design and development of drug candidates, influencing critical parameters such as solubility, stability, and target binding affinity. This technical guide provides a framework for the systematic evaluation of these properties. It is designed for researchers, medicinal chemists, and formulation scientists, offering both theoretical grounding and practical, field-proven methodologies. This document outlines experimental protocols for thermal analysis, solubility determination, and binding energetics, complemented by an overview of computational predictive methods. The causality behind experimental choices is emphasized to ensure robust, self-validating data generation, forming a cornerstone of a thermodynamically-driven drug discovery program.

The Strategic Imperative for Thermodynamic Characterization

In modern drug discovery, optimizing the interaction between a drug candidate and its biological target is a primary objective.[1] The affinity of this binding, quantified by the Gibbs free energy (ΔG), is governed by a delicate balance of enthalpic (ΔH) and entropic (ΔS) contributions.[2] Hydroxy-substituted isophthalotoluidides, by virtue of their functional groups—a hydroxyl group for hydrogen bonding, an amide linkage for resonance and hydrogen bond donation/acceptance, and aromatic rings for π-stacking—can engage in a complex network of interactions.

However, binding affinity alone is not a sufficient predictor of clinical success. The thermodynamic properties of the solid-state compound dictate its solubility and stability, which are fundamental to formulation and bioavailability.[3] Therefore, a holistic thermodynamic profile, encompassing both binding and solid-state properties, is essential for identifying and advancing drug candidates with an optimal balance of pharmacological characteristics.[1] This guide provides the strategic and technical framework for acquiring and interpreting this critical data.

Representative Molecular Structure

To ground our discussion, we will consider a representative hydroxy-substituted isophthalotoluidide. The core structure features a central benzene ring with two amide linkages derived from isophthalic acid and a substituted toluidine, along with one or more hydroxyl substitutions.

Caption: General structure of a hydroxy-substituted isophthalotoluidide.

Synthesis and Physicochemical Characterization

A robust thermodynamic evaluation begins with a pure, well-characterized compound. While numerous specific synthetic routes exist, a general and reliable approach for synthesizing these amides is the coupling of a hydroxy-substituted isophthalic acid derivative with the appropriate toluidine.

General Synthesis Protocol

A plausible synthetic pathway involves the aminolysis of an ester, which can proceed efficiently under hydrothermal conditions.[4]

-

Esterification: React a hydroxy-substituted isophthalic acid with an alcohol (e.g., ethanol) under acidic catalysis to form the corresponding diethyl ester.

-

Amide Formation: The purified diethyl ester is then reacted with 2 equivalents of the desired substituted toluidine. This reaction can be performed in a high-pressure reactor with water as the solvent at elevated temperatures (e.g., 250°C).[4] The reaction proceeds via initial hydrolysis of the ester to the carboxylic acid, followed by condensation with the amine.[4]

-

Purification: The crude product is purified using column chromatography followed by recrystallization to yield the final, high-purity compound.

Physicochemical Characterization

Before thermodynamic analysis, the identity and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., O-H stretch, N-H stretch, C=O amide I band).

-

Elemental Analysis: To confirm the empirical formula.

Experimental Determination of Solid-State Thermodynamic Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, processability, and dissolution characteristics. Thermal analysis techniques are the cornerstone of this evaluation.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on phase transitions and thermal stability.

-

Expertise & Causality: DSC is employed to measure heat flow associated with thermal transitions. By precisely heating a sample and a reference, we can determine the melting point (Tₘ), a key indicator of purity and lattice energy, and the enthalpy of fusion (ΔH_fus), which is crucial for solubility modeling.[5] TGA is run concurrently or sequentially to determine the thermal stability and decomposition temperature (T_d). This is critical to ensure that any thermal events observed in DSC below T_d are phase transitions and not degradation.

-

Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., indium for DSC temperature and enthalpy, calcium oxalate for TGA mass).

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a clean aluminum DSC pan or ceramic TGA pan.

-

DSC Experimental Conditions:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point.

-

Maintain a constant inert atmosphere (e.g., nitrogen gas at 50 mL/min) to prevent oxidative degradation.

-

-

TGA Experimental Conditions:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under a nitrogen atmosphere.

-

-

Data Analysis:

-

From the DSC thermogram, determine the onset temperature of the melting endotherm (Tₘ).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus).

-

From the TGA curve, determine the onset of mass loss, which indicates the decomposition temperature.

-

Solubility and Dissolution Thermodynamics

Solubility is a fundamental property that dictates the bioavailability of orally administered drugs.[6] The temperature dependence of solubility allows for the calculation of the thermodynamic parameters of dissolution.

-

Expertise & Causality: The shake-flask method is a reliable equilibrium-based technique for determining solubility.[6] By measuring the solubility at various temperatures, the van't Hoff equation can be applied to calculate the standard enthalpy (ΔH°_sol), entropy (ΔS°_sol), and Gibbs free energy (ΔG°_sol) of the dissolution process.[5][6] A positive ΔH°_sol indicates an endothermic process where solubility increases with temperature, which is typical for most crystalline solids.

-

System Preparation: Add an excess amount of the solid compound to a series of sealed vials, each containing a known volume of a relevant buffer or solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature. Agitate for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Alternatively, centrifuge the samples at the same temperature.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Temperature Dependence: Repeat steps 1-4 at a minimum of four different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K).

-

Data Analysis:

-

Plot the natural logarithm of the molar solubility (ln X) against the inverse of the absolute temperature (1/T).

-

According to the van't Hoff equation, the slope of this plot is -ΔH°_sol/R and the y-intercept is ΔS°_sol/R, where R is the gas constant.

-

Calculate ΔG°_sol at a reference temperature (e.g., 298.15 K) using the equation: ΔG°_sol = ΔH°_sol - TΔS°_sol.

-

Experimental Determination of Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions in solution.[[“]][8][9] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile from a single experiment.[10][11]

-

Expertise & Causality: ITC provides direct measurement of the binding affinity (Kₐ or its inverse, K_D), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[9][11] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the fundamental relationship ΔG = -RTln(Kₐ) = ΔH - TΔS.[8] This dissection of ΔG into its enthalpic and entropic components provides deep insight into the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic effect).[[“]] A control experiment, titrating the ligand into buffer alone, is a self-validating step crucial for correcting for the heat of dilution.

-

Sample Preparation:

-

Prepare the target protein and the hydroxy-substituted isophthalotoluidide compound in the exact same, thoroughly degassed buffer. Mismatched buffers can generate large heat signals, obscuring the binding data.

-

The concentration of the macromolecule in the cell should be chosen such that the 'c' parameter (c = n[M]Kₐ) is in the range of 5 < c < 500 for a well-defined binding isotherm.

-

The ligand concentration in the syringe should be 10-15 times that of the macromolecule in the cell.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe.

-

Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 700 rpm), and injection parameters (e.g., 20 injections of 2 µL each).

-

-

Main Experiment:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

After thermal equilibration, begin the titration. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

-

-

Control Experiment:

-

Perform an identical titration, injecting the ligand solution from the syringe into the buffer in the sample cell. This measures the heat of dilution of the ligand.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Subtract the heat of dilution from the main experimental data.

-

Plot the resulting heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) using the instrument's software to determine K_D, n, and ΔH.

-

Calculate ΔG and TΔS from the fitted parameters.

-

Integrated Thermodynamic Workflow

A systematic approach ensures that data from different experiments can be logically connected to build a comprehensive profile of the candidate compound.

Caption: Logical flow from thermodynamic data to an optimized drug candidate.

Conclusion

The systematic investigation of the thermodynamic properties of hydroxy-substituted isophthalotoluidides is not merely an academic exercise but a critical component of a successful drug discovery campaign. By integrating robust experimental techniques like DSC, TGA, and ITC with predictive computational models, researchers can build a comprehensive understanding of a compound's behavior from the solid state to the binding site. This knowledge enables data-driven decisions, facilitates the optimization of leads into viable drug candidates, and ultimately increases the probability of success in bringing new, effective therapies to patients.

References

- Fast and Accurate Predictions of Physical-Chemical Properties of Drug-Like Molecules.

- Breiten, B., et al. (No date). Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water.

- Thermodynamic Studies for Drug Design and Screening. (No date).

- Barreca, D., et al. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PubMed.

- Varfolomeev, M.A., et al. (2025, August 6). Thermochemical Properties and Regularities of Amides, Anilides, and Amidic Acids.

- Medical Physics.

- What are the key applications of thermodynamic analysis in drug discovery?.

- Barreca, D., et al. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.

- Importance of Thermodynamics in Drug Designing. (No date). International Journal of Trend in Scientific Research and Development.

- Patrascu, M.B., et al. (2019, October 7). Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. Semantic Scholar.

- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (2025, August 7).

- Lu, H., et al. (2017, October 15). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. Austin Publishing Group.

- Kumar, R., et al. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- Fu, Q., et al. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions.

- Wang, X., et al. (No date). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents.

- Zherikova, K.V., et al. (2022, December 2). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones.

- Téllez-Sanz, R., et al. (2009, August 4).

- Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. (2025, September 23).

- Application of isothermal titration calorimetry as a tool to study natural product interactions. (2025, August 6).

Sources

- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. consensus.app [consensus.app]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-hydroxy-m-isophthalotoluidide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-hydroxy-m-isophthalotoluidide and the Importance of its Solubility Profile

4-hydroxy-m-isophthalotoluidide, with the molecular formula C₂₂H₂₀N₂O₃, is an aromatic amide.[1] Its structure, characterized by a central hydroxy-substituted benzene ring and two amide linkages to tolyl groups, suggests a molecule with the potential for extensive hydrogen bonding and π-π stacking interactions. These molecular features are critical in determining its solubility in different solvent systems.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-hydroxy-m-isophthalotoluidide is a fundamental physicochemical property that profoundly influences its behavior throughout the drug development lifecycle. A well-defined solubility profile is essential for:

-

Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification, and controlling crystallization processes.

-

Formulation Development: Designing effective drug delivery systems, as solubility impacts dissolution rate and bioavailability.

-

Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing and understanding potential precipitation issues.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.[2] For a more quantitative understanding, solubility is a thermodynamic equilibrium process influenced by several factors:

-

Intermolecular Forces: The dissolution of a solute in a solvent involves the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions. Solubility is favored when the energy required to break these interactions is balanced or exceeded by the energy released upon forming new interactions. The amide groups in 4-hydroxy-m-isophthalotoluidide can act as both hydrogen bond donors and acceptors, while the aromatic rings can participate in van der Waals forces and π-π stacking.[3][4]

-

Solvent Polarity: Polar solvents, such as alcohols, will more readily dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hydrocarbons, are better suited for dissolving nonpolar solutes.

-

Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[5][6] For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

-

Crystalline Structure: The stability of the crystal lattice of the solid solute must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms of the same compound, can significantly impact solubility.

Experimental Determination of Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][7][8] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Isothermal Shake-Flask Protocol

Materials:

-

4-hydroxy-m-isophthalotoluidide (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Appropriate analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid 4-hydroxy-m-isophthalotoluidide to a series of sealed vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.[8]

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of 4-hydroxy-m-isophthalotoluidide in the filtered solution using a suitable analytical method.

Analytical Quantification Methods

The choice of analytical method depends on the properties of the solute and the desired sensitivity and accuracy.

-

Gravimetric Analysis: This is a straightforward method where a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

-

UV-Visible (UV-Vis) Spectrophotometry: If 4-hydroxy-m-isophthalotoluidide has a chromophore that absorbs in the UV-Vis range, a calibration curve can be prepared using solutions of known concentrations to determine the concentration of the saturated solution based on its absorbance.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of a solute.[9] A calibration curve is generated by injecting known concentrations of the compound and measuring the peak area. The concentration of the saturated solution can then be determined by comparing its peak area to the calibration curve.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Profile of 4-hydroxy-m-isophthalotoluidide at 25 °C

| Organic Solvent | Dielectric Constant | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.02 | Experimental Value | Calculated Value |

| Dichloromethane | 8.93 | Experimental Value | Calculated Value |

| Toluene | 2.38 | Experimental Value | Calculated Value |

| Heptane | 1.92 | Experimental Value | Calculated Value |

By analyzing the solubility data in relation to the properties of the organic solvents (e.g., polarity, hydrogen bonding capacity), a deeper understanding of the dissolution mechanism of 4-hydroxy-m-isophthalotoluidide can be achieved.

Visualizations

Caption: Molecular structure of 4-hydroxy-m-isophthalotoluidide.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive approach for researchers to determine the solubility profile of 4-hydroxy-m-isophthalotoluidide in organic solvents. By combining a strong theoretical understanding with robust experimental protocols and analytical techniques, a reliable and informative solubility profile can be generated. This data is invaluable for the informed progression of research and development activities involving this compound.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).

- Solubility test for Organic Compounds. (2024, September 24).

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).

- Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K - ACS Publications. (2024, July 22).

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC. (2024, September 19).

- (PDF) Thermodynamic modeling of gas solubility in ionic liquids using equations of state. (n.d.).

- Ionic Liquids' Cation and Anion Influence on Aromatic Amine Solubility - ResearchGate. (2025, August 5).

- Solubility of Amides - Chemistry Stack Exchange. (2020, July 10).

- Full article: Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition - Taylor & Francis. (2022, May 23).

- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).

- 15.14: Physical Properties of Amides - Chemistry LibreTexts. (2022, August 16).

- M-isophthalotoluidide, 4-hydroxy- (C22H20N2O3) - PubChemLite. (n.d.).

- P-isophthalotoluidide, 4-hydroxy- (C22H20N2O3) - PubChemLite. (n.d.).

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).

- 4-Hydroxyisophthalic acid | C8H6O5 | CID 12490 - PubChem - NIH. (n.d.).

- A Technical Guide to the Solubility of Isophthalamide in Organic Solvents - Benchchem. (n.d.).

Sources

- 1. PubChemLite - M-isophthalotoluidide, 4-hydroxy- (C22H20N2O3) [pubchemlite.lcsb.uni.lu]

- 2. chem.ws [chem.ws]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lifechemicals.com [lifechemicals.com]

Advanced Architectures of Hydroxy-Functionalized Aromatic Polyamides

From Soluble Precursors to High-Performance Thermal Rearrangement (TR) Networks

Executive Summary: The Functional Shift

Standard aromatic polyamides (aramids) like poly(p-phenylene terephthalamide) (PPTA) define the upper limits of thermal and mechanical stability but are notoriously intractable. They are "brick dust"—insoluble and difficult to process without aggressive solvents like concentrated sulfuric acid.

Hydroxy-functionalized polyamides (HPAs) represent a paradigm shift. By incorporating ortho-hydroxyl groups into the diamine or diacid backbone, we unlock two critical capabilities:

-

Processability: The -OH groups disrupt chain packing and introduce hydrogen bonding sites for polar aprotic solvents, rendering the polymer soluble in NMP or DMAc.

-

Reactivity (The TR Effect): The ortho-hydroxy functionality acts as a "latent trigger." Upon thermal treatment (350–450°C), these polymers undergo irreversible Thermal Rearrangement (TR) to form Polybenzoxazoles (PBOs). This process ejects CO₂ molecules, creating a microporous architecture with exceptional fractional free volume (FFV)—ideal for high-purity filtration and gas separation in pharmaceutical manufacturing.

Part 1: Structural Motivation & Design Principles

The inclusion of the hydroxyl moiety is not merely for solubility; it is a strategic handle for post-polymerization modification.

-

Solubility Mechanism: The bulky -OH group increases the torsional angle between aromatic rings, inhibiting the tight

- -

The "Ortho" Imperative: For TR applications, the hydroxyl group must be ortho to the amide nitrogen. This proximity is required for the intramolecular cyclization that converts the amide linkage into a benzoxazole ring.

Key Monomers of Interest

| Component | Chemical Name | Role |

| Diamine | HAB (3,3'-dihydroxy-4,4'-diaminobiphenyl) | The "Gold Standard" for TR polymers.[1][2] Provides two ortho-OH groups. |

| Diamine | bis-APAF (2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane) | Fluorinated backbone increases solubility and gas permeability. |

| Diacid | 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride)* | Used in polyimide precursors, but analogous acid chlorides are used for polyamides. |

| Diacid | IPA/TPA (Isophthalic/Terephthalic Acid) | Standard rigid spacers for mechanical strength. |

Part 2: Synthetic Methodologies

We employ two primary protocols. The choice depends on the tolerance for moisture and the required molecular weight.

Protocol A: The Yamazaki-Higashi Phosphorylation (Direct Polycondensation)

Best for: Bench-scale synthesis, avoiding unstable acid chlorides, and "Green" chemistry compliance.

Mechanism: This method activates dicarboxylic acids in situ using triphenyl phosphite (TPP) and pyridine, forming an N-phosphonium salt intermediate that reacts with the diamine.

Step-by-Step Protocol:

-

Reagents: Charge a flame-dried flask with:

-

Dicarboxylic acid (e.g., Terephthalic acid, 10 mmol)

-

Diamine (e.g., HAB, 10 mmol)

-

CaCl₂ (3.0 g) and LiCl (1.0 g) as solubility promoters.

-

-

Solvent System: Add N-methyl-2-pyrrolidone (NMP) (40 mL) and Pyridine (10 mL).

-

Activation: Add Triphenyl phosphite (TPP) (20 mmol).

-

Reaction: Heat to 100–120°C for 3 hours under N₂. The solution should become viscous.

-

Workup: Precipitate the polymer into hot methanol (500 mL). Wash repeatedly with methanol/water to remove phosphorus byproducts.

-

Drying: Vacuum dry at 100°C for 24 hours.

Protocol B: Low-Temperature Solution Polycondensation

Best for: Industrial scale-up and achieving ultra-high molecular weights.

Step-by-Step Protocol:

-

Dissolution: Dissolve diamine (HAB) in anhydrous DMAc or NMP under N₂. Cool to -5°C to 0°C using an ice/acetone bath.

-

Scavenger: Add propylene oxide or pyridine (acid scavenger).

-

Addition: Add equimolar diacid chloride (e.g., Isophthaloyl chloride) portion-wise over 30 minutes. Critical: Exothermic reaction; maintain temp <5°C to prevent side reactions.

-

Equilibration: Allow to warm to room temperature (RT) and stir for 4–12 hours.

-

Isolation: Pour into water, filter, wash with hot water, and dry.

Visualization: Synthesis Workflow

Figure 1: Workflow for the direct polycondensation of HPAs via the Yamazaki-Higashi method.

Part 3: The Thermal Rearrangement (TR) Mechanism

This is the critical value proposition for high-performance applications. By heating the HPA precursor, we convert the amide linkage into a benzoxazole ring.

The "Cavity" Effect: The rearrangement involves the loss of CO₂. This mass loss, occurring in a rigid glassy polymer, prevents the chains from collapsing to fill the void. The result is a molecular sieve architecture with tunable pore sizes (3–5 Å), perfect for separating small molecules (e.g., O₂/N₂, CO₂/CH₄) or filtering viral contaminants.

Reaction Pathway:

-

Precursor: Ortho-hydroxy polyamide.[3]

-

Heat Treatment: 350°C – 450°C (Inert atmosphere).

-

Intermediate: Cyclization to a carboxy-benzoxazole (transient).

-

Final State: Decarboxylation (-CO₂) to Polybenzoxazole (PBO).

Visualization: TR Mechanism

Figure 2: Mechanism of Thermal Rearrangement (TR) converting soluble HPA to rigid PBO networks.

Part 4: Structure-Property Relationships

The transition from HPA to TR-PBO drastically alters the material profile.

Table 1: Solubility & Thermal Comparison

| Property | HPA (Precursor) | TR-PBO (Final State) |

| Solubility (NMP/DMAc) | Soluble (++) | Insoluble (--) |

| Glass Transition ( | 250°C – 320°C | None (Decomposes before melting) |

| Thermal Stability ( | ~400°C | >550°C |

| Fractional Free Volume | Low (Dense packing) | High (Microporous) |

| Mechanical Mode | Flexible Film | Rigid, Glassy Matrix |

Table 2: Gas Separation Performance (Membrane Application)

Data indicative of HAB-6FDA based systems.

| Gas Pair | HPA Selectivity (

Part 5: Applications in Pharma & Drug Development

While aramids are rarely used as active pharmaceutical ingredients (APIs), they are vital in the manufacturing and purification ecosystem.

1. Advanced Filtration Membranes (TR-PBO)

The TR polymers described above are prime candidates for organic solvent nanofiltration (OSN) .

-

Use Case: Recovering expensive catalysts or solvents from reaction mixtures in API synthesis.

-

Advantage: Unlike standard polymeric membranes that swell or dissolve in pharma solvents (DMSO, Toluene, Ethyl Acetate), TR-PBO membranes are chemically inert and thermally stable, allowing hot filtration.

2. Polymer-Drug Conjugates (Prodrugs)

The pendant hydroxyl groups on the HPA backbone offer a site for covalent attachment of drugs via ester linkages.

-

Concept: A "polymeric backbone" carries the drug payload.

-

Release: Hydrolysis of the ester bond in vivo releases the active drug.

-

Benefit: Increases the circulation time of small-molecule drugs and reduces systemic toxicity.

References

-

Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts." Journal of Polymer Science: Polymer Chemistry Edition. Link

-

Park, H. B., et al. (2007). "Polymers with Cavities Tuned for Fast Selective Transport of Small Molecules." Science. Link

-

Tullos, G. L., & Mathias, L. J. (1999). "Unexpected thermal conversion of hydroxy-containing polyimides to polybenzoxazoles." Polymer.[1][4][3][5][6][7][8][9][10][11][12] Link

-

Lozano, A. E., et al. (2012). "Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method." Journal of Applied Polymer Science. Link

-

Robeson, L. M. (2008).[3] "The upper bound revisited." Journal of Membrane Science. Link

Sources

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. hydrogen.energy.gov [hydrogen.energy.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. researchgate.net [researchgate.net]

- 5. boydbiomedical.com [boydbiomedical.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 11. Functionalized copolyimide membranes for the separation of gaseous and liquid mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers | MDPI [mdpi.com]

Synthesis pathways for 4-hydroxyisophthalic acid derivatives

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyisophthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisophthalic acid (4-HIPA) and its derivatives are valuable compounds in medicinal chemistry and materials science. As a structural analog of salicylic acid, 4-HIPA has been investigated for its pharmacological properties, including analgesic and antipyretic activities, with potentially reduced gastrointestinal side effects compared to aspirin[1]. Its dicarboxylic acid functionality also makes it a useful monomer in the synthesis of specialty polymers. This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-hydroxyisophthalic acid and its derivatives, with a focus on the underlying chemical principles, experimental considerations, and recent advancements in the field.

Introduction: The Significance of 4-Hydroxyisophthalic Acid

4-Hydroxyisophthalic acid, also known as 4-hydroxy-1,3-benzenedicarboxylic acid, is an aromatic compound featuring both a phenolic hydroxyl group and two carboxylic acid moieties[1][2]. This unique combination of functional groups imparts interesting chemical and biological properties. Historically, it was identified as a significant byproduct in the industrial synthesis of salicylic acid via the Kolbe-Schmitt reaction[1][3]. While initially considered an impurity, research has unveiled its potential as a therapeutic agent and a versatile building block in chemical synthesis[4][5]. This guide will explore the key methodologies for the targeted synthesis of 4-HIPA and its derivatives, providing researchers with the foundational knowledge to produce these valuable compounds.

The Kolbe-Schmitt Reaction: A Classic Approach to Carboxylation

The Kolbe-Schmitt reaction is a cornerstone of industrial aromatic acid synthesis, and it plays a pivotal role in the production of 4-hydroxyisophthalic acid[6][7][8]. The reaction involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure[8].

Mechanism and Regioselectivity

The reaction proceeds through the nucleophilic attack of the electron-rich phenoxide ion on carbon dioxide. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by several factors, most notably the nature of the alkali metal cation. Sodium phenoxide tends to favor ortho-carboxylation, yielding salicylic acid, while potassium phenoxide favors the formation of the para-isomer, p-hydroxybenzoic acid, especially at higher temperatures[8]. 4-Hydroxyisophthalic acid is often formed as a dicarboxylated byproduct in these reactions[9][10].

Targeted Synthesis of 4-Hydroxyisophthalic Acid via Modified Kolbe-Schmitt Reaction

While often a byproduct, the Kolbe-Schmitt reaction can be optimized for the direct synthesis of 4-hydroxyisophthalic acid. A key strategy involves the high-pressure carboxylation of potassium salts of either salicylic acid or p-hydroxybenzoic acid[1][11][12].

Conceptual Workflow for Modified Kolbe-Schmitt Synthesis of 4-HIPA:

Caption: Modified Kolbe-Schmitt pathway to 4-HIPA.

Experimental Protocol: Synthesis of 4-Hydroxyisophthalic Acid from Dipotassium Salicylate [11]

-

Preparation of Reactant Mixture: A mixture of solid dipotassium salicylate and potassium carbonate is thoroughly dried.

-

Reaction Setup: The dried mixture is placed in a high-pressure reaction vessel (bomb).

-

Carboxylation: The vessel is pressurized with carbon dioxide to approximately 1500 psig and heated to 350°C for 6 hours.

-

Isolation and Purification: After cooling and venting, the solid product is dissolved in water and acidified with hydrochloric acid. The resulting precipitate is purified by reprecipitation from a sodium bicarbonate solution with hydrochloric acid to yield 4-hydroxyisophthalic acid.

Table 1: Influence of Reaction Parameters on 4-HIPA Synthesis

| Parameter | Condition | Effect on Yield | Reference |

| Starting Material | Dipotassium Salicylate | Good yields of 4-HIPA | [11] |

| Starting Material | Dipotassium p-Hydroxybenzoate | Good yields of 4-HIPA | [11] |

| Pressure | 700-2500 psig | Preferred for optimal conversion | [11] |

| Temperature | 300-500°C | Effective for carboxylation | [11] |

| Additives | Potassium Carbonate, Drying Agent | Can increase yield to theoretical maximum | [11] |

Catalytic Carboxylation of Phenols

Modern synthetic efforts have focused on developing catalytic methods for phenol carboxylation that operate under milder conditions than the traditional Kolbe-Schmitt reaction. These approaches offer potential advantages in terms of energy efficiency and functional group tolerance.

Lewis Acid Catalysis

Lewis acids, such as aluminum bromide (AlBr3), can catalyze the regioselective carboxylation of phenol with supercritical CO2 at moderate temperatures (e.g., 80°C)[7]. The reaction is proposed to proceed through a phenoxyaluminum dibromide intermediate, which enhances the nucleophilicity of the aromatic ring towards CO2[7].

Heterogeneous Catalysis

The development of heterogeneous catalysts for phenol carboxylation is an active area of research. For instance, novel carbon-coated γ-alumina pellets (C@Fe–Al2O3) have been shown to catalyze the carboxylation of phenol in aqueous solutions under atmospheric pressure and mild temperatures[6][7]. These hybrid materials combine catalytic activity with a hydrophobic surface that may mitigate the inhibitory effect of water often seen in the Kolbe-Schmitt reaction[6][7].

Biocatalytic Synthesis: A Green Chemistry Approach

The use of enzymes for chemical synthesis offers unparalleled selectivity under mild, environmentally benign conditions. Recently, a computational enzyme design strategy has been employed to develop a carboxylase for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2[13]. This biocatalytic approach represents a significant advancement towards the sustainable production of aromatic dicarboxylic acids[13].

Biocatalytic Pathway for 4-HIPA Synthesis:

Caption: Enzymatic synthesis of 4-HIPA.

This groundbreaking work demonstrates the potential of leveraging biocatalysis for CO2 fixation and the synthesis of valuable chemicals[13]. Experimental validation has shown a significant improvement in the carboxylation activity of the engineered enzyme variants[13].

Synthesis of 4-Hydroxyisophthalic Acid Derivatives

The synthesis of derivatives, such as esters and amides, expands the utility of 4-hydroxyisophthalic acid in various applications, including drug development and polymer chemistry.

Esterification

Diesters of 4-hydroxyisophthalic acid can be readily prepared via Fischer-Speier esterification using the corresponding alcohol in the presence of an acid catalyst. Monoesters can be obtained through partial hydrolysis of the diesters or by carefully controlling the stoichiometry of the esterification reaction[3][14].

Experimental Protocol: Synthesis of 1-Monomethyl Ester of 4-Hydroxyisophthalic Acid [14]

-

Reaction Setup: A suspension of 4-hydroxyisophthalic acid in methanol is prepared.

-

Reaction: Gaseous hydrogen chloride is passed through the suspension for 30 minutes.

-

Isolation: The reaction mixture is filtered, and the filtrate is concentrated to dryness.

-

Purification: The residue is treated with a 5% sodium bicarbonate solution to dissolve the monoester, and any unreacted diester is removed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the 1-monomethyl ester of 4-hydroxyisophthalic acid.

Amidation

Amides of 4-hydroxyisophthalic acid are typically synthesized from the corresponding esters. For example, the 3-monoamide can be prepared by reacting the 3-monomethyl ester with ammonia[14].

Experimental Protocol: Synthesis of 4-Hydroxyisophthalic Acid-3-monoamide [14]

-

Reaction Setup: The 3-monomethyl ester of 4-hydroxyisophthalic acid is placed in a sealed vessel with a 34% ammonia solution.

-

Reaction: The mixture is allowed to stand for 20 hours.

-

Isolation: The solution is concentrated to dryness in vacuo to yield the 4-hydroxyisophthalic acid-3-monoamide.

Alternative Synthetic Routes

While the Kolbe-Schmitt reaction and its variations are the most common methods, other synthetic strategies have been explored.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, which typically introduces a formyl group ortho to a phenolic hydroxyl group, can be modified to yield carboxylic acids by using carbon tetrachloride instead of chloroform[15][16][17]. This modified reaction provides a potential route to hydroxybenzoic acids from phenols. It has also been noted that 4-hydroxyisophthalic acid can undergo formylation itself using the standard Reimer-Tiemann conditions[18].

Oxidation of Xylenol Derivatives

The oxidation of substituted xylenes is a common industrial method for producing aromatic dicarboxylic acids[19][20][21]. While specific examples for the direct synthesis of 4-hydroxyisophthalic acid from a corresponding xylenol are less detailed in the readily available literature, this approach remains a plausible synthetic strategy. The process would involve the catalytic oxidation of a 4-hydroxy-m-xylene in the presence of a metal catalyst and an oxidizing agent.

Conclusion

The synthesis of 4-hydroxyisophthalic acid and its derivatives can be achieved through a variety of methods, each with its own set of advantages and challenges. The classical Kolbe-Schmitt reaction remains a viable, albeit often high-pressure and high-temperature, route. Modern advancements in catalytic and biocatalytic carboxylation are paving the way for more sustainable and efficient syntheses. The ability to selectively synthesize mono- and di-substituted derivatives further enhances the utility of 4-hydroxyisophthalic acid as a versatile platform molecule for research and development in the pharmaceutical and materials science sectors.

References

- Zhang, S., et al. (2024). Computational design of carboxylase for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2. PubMed.

- Ota, K. (1974). The Conversion Reaction of Alkali 4-Hydroxyisophthalates into Hydroxybenzoic Acids. Bulletin of the Chemical Society of Japan, 47(9), 2343–2344.

- García, T., et al. (2021). First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions. MDPI.

- Zitscher, A., & Reinert, F. (1960). Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. U.S.

- Mohammad, O., et al. (2023).

- Zhang, S., et al. (2024). Computational design of carboxylase for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2.

- Lachmann, G., & Tschech, A. (1991). Catalytic properties of phenol carboxylase.

- García, T., et al. (2021). First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions. Re-Unir.

- Hales, R. A. (1963). Process for the production of 4-hydroxyisophthalic acid. U.S.

- Hunt, S. E., et al. (1956). 4-Hydroxyisophthalic Acid. Journal of the Chemical Society.

- Kos, T., et al. (2024).

- EvitaChem. (n.d.). 4-Hydroxyisophthalic acid. EvitaChem.

- Kos, T., et al. (2024). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2.

- Kos, T., et al. (2025). Carboxylation of Phenols with CO2 at Atmospheric Pressure.

- Gladych, J. M. Z., & Taylor, E. P. (1962). Some Further Derivatives of 4-Hydroxyisophthalic Acid. Journal of the Chemical Society.

- Kos, T., et al. (2025).

- CN114194685A. (2022). Method for producing isophthalic acid through oxidation of m-xylene.

- Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia.

- DrugFuture. (n.d.). 4-Hydroxyisophthalic Acid. DrugFuture.

- Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. Sciencemadness.org.

- Kos, T., et al. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction.

- Future4200. (n.d.). The Kolbe-Schmitt Reaction. Future4200.

- BenchChem. (2025). 4-Hydroxyisophthalic Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance. BenchChem.

- Zhang, J., et al. (2025). Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid.

- Wikipedia. (2020). Reimer–Tiemann reaction. Wikipedia.

- Hirao, I., et al. (1974). Carboxylation of phenols. U.S.

- Hales, R. A. (1963).

- Wikipedia. (n.d.). Kolbe–Schmitt reaction. Wikipedia.

- Master Organic Chemistry. (2026). Reimer-Tiemann Reaction. Master Organic Chemistry.

- Cēbers, M., et al. (2018). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. PMC.

- Allen. (n.d.).

- Partenheimer, W. (2002). Method for oxidation of xylene derivatives. U.S.

- LookChem. (n.d.). 4-Hydroxyisophthalic acid. LookChem.

- DTIC. (n.d.).

- ChemicalBook. (n.d.). 4-Hydroxyisophthalic acid manufacturers and suppliers in india. ChemicalBook.

- Wang, X., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. PMC.

- Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.

- Name, A. A., et al. (n.d.). Biocatalytic Approach for Novel Functional Oligoesters of ε-Caprolactone and Malic Acid. MDPI.

Sources

- 1. Buy 4-Hydroxyisophthalic acid (EVT-315580) | 636-46-4 [evitachem.com]

- 2. 4-Hydroxyisophthalic Acid [drugfuture.com]

- 3. 599. 4-Hydroxyisophthalic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]

- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 9. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Computational design of carboxylase for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]

- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 16. lscollege.ac.in [lscollege.ac.in]

- 17. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 18. sciencemadness.org [sciencemadness.org]

- 19. Method for producing isophthalic acid through oxidation of m-xylene - Eureka | Patsnap [eureka.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. US6465685B1 - Method for oxidation of xylene derivatives - Google Patents [patents.google.com]

Technical Analysis: m-Isophthalotoluidide vs. 4-Hydroxy-m-Isophthalotoluidide in Pharmaceutical Applications

This guide provides an in-depth technical analysis of m-Isophthalotoluidide and its derivative 4-hydroxy-m-Isophthalotoluidide , specifically tailored for drug development professionals focusing on Extractables and Leachables (E&L) , Impurity Profiling , and Metabolic Toxicology .

Executive Summary & Context

In the pharmaceutical context, m-Isophthalotoluidide (commonly known as Nucleating Agent 100 or similar trade names) is a critical additive used in the manufacturing of Polypropylene (PP) containers, syringes, and IV bags to enhance transparency and rigidity.

4-Hydroxy-m-Isophthalotoluidide appears primarily in two critical scenarios:

-

Process Impurity/Degradant: A leachable impurity found in drug products stored in PP packaging, originating from the oxidation of the parent nucleating agent or impurities in the raw materials (e.g., 4-hydroxyisophthalic acid).

-

Metabolite: A Phase I oxidative metabolite formed via cytochrome P450 (CYP450) activity if the parent leachable enters the systemic circulation.

Distinguishing these two compounds is vital for Toxicological Risk Assessment (TRA) and establishing safety margins for leachables in parenteral drug products.

Chemical Identity and Structural Divergence

The core difference lies in the modification of the central isophthalic ring. The parent molecule is a symmetric bis-amide, while the 4-hydroxy derivative introduces a phenolic moiety that significantly alters physiochemical behavior.

Comparative Data Table

| Feature | m-Isophthalotoluidide (Parent) | 4-Hydroxy-m-Isophthalotoluidide (Derivative) |

| IUPAC Name | N,N'-Bis(3-methylphenyl)isophthalamide | N,N'-Bis(3-methylphenyl)-4-hydroxyisophthalamide |

| Molecular Formula | C₂₂H₂₀N₂O₂ | C₂₂H₂₀N₂O₃ |

| Molecular Weight | ~344.4 g/mol | ~360.4 g/mol (+16 Da shift) |

| Structural Class | Aromatic Bis-amide | Phenolic Bis-amide |

| Polarity (LogP) | High (Hydrophobic) | Moderate (Reduced by Phenolic -OH) |

| pKa | Neutral (Amide protons > 15) | Acidic Phenol (~8.5 - 9.[1]5) |

| Primary Origin | Polymer Additive (Nucleating Agent) | Oxidative Degradant / Metabolite / Impurity |

Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the specific site of modification (C4-Hydroxylation).

Figure 1: Structural evolution from the parent nucleating agent to its hydroxylated derivative, highlighting the introduction of the phenolic group.

Mechanistic Origins: Impurity vs. Metabolite

Understanding where the 4-hydroxy derivative comes from is essential for root cause analysis in Quality Control (QC).

A. The Leachable Pathway (Packaging Origin)

The parent compound is synthesized via the condensation of Isophthaloyl chloride and m-Toluidine .

-

Impurity Source: If the starting material (Isophthalic acid) contains 4-hydroxyisophthalic acid as an impurity, the resulting polymer additive will contain the 4-hydroxy derivative.

-

Degradation Source: During Gamma Sterilization or Autoclaving of the PP container, the parent amide can undergo radical oxidation on the electron-poor central ring, generating the phenol.

B. The Metabolic Pathway (Biological Origin)

If the patient is exposed to the parent leachable, the liver attempts to solubilize it for excretion.

-

Enzyme: CYP450 isoforms (likely CYP3A4 or CYP2D6).

-

Mechanism: Aromatic hydroxylation. While the electron-rich toluidine rings are the expected primary targets (forming hydroxytoluidides), hydroxylation of the central ring (4-hydroxy) is a distinct pathway often driven by steric factors or specific enzyme pocket geometry.

Figure 2: Dual origin pathways of the 4-hydroxy derivative: as a manufacturing impurity/degradant (left) and a biological metabolite (right).

Analytical Strategy: Differentiation Protocol

To validate which compound is present in your sample (e.g., a drug formulation stability sample), use the following self-validating protocol.

Step 1: Mass Spectrometry (LC-MS/MS)

-

Parent: Look for

. -

Derivative: Look for

(+16 Da shift). -

Fragmentation Pattern:

-

The parent will produce characteristic fragments of the m-toluidine moiety (

108) and the isophthaloyl core. -

The derivative will show a shift in the core fragment mass if the OH is on the central ring, or a shift in the amine fragment if the OH is on the toluidine ring. Crucial: 4-hydroxy-m-isophthalotoluidide (central ring OH) will yield a modified dicarbonyl fragment compared to the parent.

-

Step 2: 1H-NMR Spectroscopy (Structural Confirmation)

-

Symmetry Break:

-

Parent: The molecule is symmetric. The protons on the central isophthalic ring appear as a simple pattern (triplet at C5, doublet at C4/6, singlet at C2).

-

Derivative: The symmetry is broken by the -OH at C4.

-

The C5 proton will show distinct coupling (ortho to C6, meta to C2).

-

Diagnostic Signal: A downfield singlet (or broad peak) for the phenolic -OH (exchangeable with D₂O).

-

Intramolecular H-Bonding: The -OH at position 4 is ortho to the amide carbonyl at position 3. This often results in a sharp, deshielded -OH signal (>10 ppm) that is resistant to exchange due to strong hydrogen bonding.

-

-

Step 3: HPLC Retention Time

-

Method: Reverse Phase C18.

-

Prediction: The 4-hydroxy derivative is more polar due to the phenolic group. It will elute earlier (lower

) than the hydrophobic parent compound.

Toxicological Implications[2]

For a drug development scientist, the presence of the 4-hydroxy derivative carries different risks than the parent.

-

Solubility & Clearance: The derivative is more water-soluble, likely facilitating renal excretion via Phase II glucuronidation. This is generally a detoxification step compared to the highly lipophilic parent which may accumulate in adipose tissue.

-

Structural Alert (Quinone Methides):

-

Phenols can theoretically oxidize to quinones or quinone methides, which are electrophilic and can bind to DNA/proteins (genotoxicity risk).

-

However, the isophthalic core is electron-withdrawing, which stabilizes the phenol and reduces the likelihood of oxidative activation compared to simple alkyl-phenols.

-

-

Sensitization: Phenolic compounds can sometimes act as sensitizers. A DEREK or SAR analysis should be performed specifically on the 4-hydroxy derivative if it exceeds the Analytical Evaluation Threshold (AET) .

References

-

USP <1663> : Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia. Link

-

USP <1664> : Assessment of Drug Product Leachables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia. Link

-

PubChemLite : Compound Summary for 4-hydroxy-m-isophthalotoluidide (CID 207172). National Center for Biotechnology Information. Link

-

Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. Link

-

FDA Guidance for Industry : Container Closure Systems for Packaging Human Drugs and Biologics. Link

(Note: Specific toxicological data for this exact derivative is proprietary to nucleating agent manufacturers; the properties above are derived from established Structure-Activity Relationships (SAR) for phenolic amides.)

Sources

Unlocking Molecular Potential: A Guide to the Electronic Properties of Hydroxy-Substituted Aromatic Amides

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles and Strategic Importance

Hydroxy-substituted aromatic amides represent a cornerstone scaffold in medicinal chemistry and materials science. The presence of the amide linkage, a fundamental unit in proteins, combined with a tunable aromatic system, provides a rich platform for molecular design.[1][2] The strategic placement of a hydroxyl (-OH) group dramatically modulates the molecule's electronic landscape, influencing everything from molecular conformation to photophysical behavior and, critically, biological activity.[3][4]

This guide moves beyond a simple recitation of facts to provide a causal understanding of how the interplay between the hydroxyl, amide, and aromatic moieties dictates the molecule's electronic properties. We will explore how these properties are harnessed in drug design, offering insights into creating molecules with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

Section 2: The Decisive Influence of the Hydroxy Substituent

The electronic character of a substituted benzene ring is governed by the combination of inductive and resonance effects exerted by its substituents.[5] The hydroxyl group is a classic example of a substituent with dual electronic roles.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the -OH group withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This is a distance-dependent effect, weakening further from the point of attachment.

-

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system.[5][6] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[7][8]

For the hydroxyl group, the resonance effect is significantly stronger than its inductive effect, making it a powerful activating group that directs electrophilic aromatic substitution to the ortho and para positions.[7][9] This fundamental principle is the starting point for understanding the electronic behavior of these amides.

Caption: Dual electronic nature of the hydroxyl substituent on an aromatic amide core.

Section 3: The Conformational Lock: Intramolecular Hydrogen Bonding (IHB)

When the hydroxyl group is positioned ortho to the amide substituent, a profound structural and electronic change occurs: the formation of an intramolecular hydrogen bond (IHB) . This interaction, typically between the phenolic hydrogen and the amide carbonyl oxygen, creates a stable six-membered quasi-aromatic ring.[10][11]

This is not merely a weak interaction; it is a conformation-defining feature. The IHB forces the amide group to be nearly coplanar with the aromatic ring, which enhances π-electron delocalization across the entire system.[11] This planarity has direct consequences on the molecule's electronic properties, including its HOMO-LUMO gap and spectroscopic behavior.[12] The stability conferred by this bond can significantly influence a molecule's binding affinity at a receptor site by pre-organizing it into a bioactive conformation, reducing the entropic penalty of binding.

Caption: Formation of a stable six-membered ring via IHB in an o-hydroxy aromatic amide.

Section 4: Dynamic Processes: Tautomerism and Excited-State Proton Transfer (ESIPT)

The presence of both a proton donor (-OH) and a proton acceptor (C=O) within the same molecule gives rise to dynamic chemical processes.[13]

Amide-Imidol Tautomerism

In the ground state, these molecules can exist in equilibrium between the amide and the less common imidol tautomeric forms. While the amide form is generally more stable, factors like solvent polarity and substitution patterns can influence this equilibrium.[14] This phenomenon is crucial as the two tautomers possess different shapes, hydrogen bonding capabilities, and electronic properties, which can lead to different biological activities.

Excited-State Intramolecular Proton Transfer (ESIPT)

A more dramatic phenomenon occurs upon photoexcitation in many ortho-hydroxy aromatic amides. The electronic rearrangement in the excited state significantly increases the acidity of the phenolic proton and the basicity of the carbonyl oxygen.[13] This triggers an ultrafast (picosecond scale) transfer of the proton from the hydroxyl group to the carbonyl oxygen, a process known as ESIPT.[15][16]

This creates a new, transient photo-tautomer in the excited state (T). When this tautomer relaxes to the ground state, it emits light at a much lower energy (longer wavelength) than the normal excited form (N). This results in an unusually large Stokes shift , the difference between the absorption and emission maxima. This distinct two-band fluorescence makes ESIPT molecules powerful ratiometric fluorescent probes for studying biological environments like proteins and DNA.[17][18][19]

Caption: Jablonski-style diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) pathway.

Section 5: The Researcher's Toolkit: Experimental and Computational Characterization

A multi-faceted approach combining spectroscopy and computational modeling is essential to fully characterize the electronic properties of these amides.

Experimental Protocols

A. UV-Visible Absorption Spectroscopy This technique probes the electronic transitions within the molecule, primarily π → π* transitions in the aromatic core.[20] The position of the absorption maximum (λ_max) is sensitive to substituent effects and solvent polarity.

Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a stock solution of the amide (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol). Create a dilute solution (e.g., 10 µM) in the same solvent using a calibrated quartz cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a matched cuvette with the pure solvent to record a baseline correction.

-

Measurement: Scan the sample from approximately 200 nm to 500 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

-

Causality Check: Repeat the measurement in a non-polar, aprotic solvent (e.g., cyclohexane). A significant shift in λ_max between solvents can indicate the disruption of hydrogen bonding interactions.

B. Fluorescence Spectroscopy This is the primary tool for investigating ESIPT. The dual emission from the N* and T* states provides a direct window into the proton transfer process.[16][17]

Protocol: Fluorescence Emission Spectrum Acquisition

-

Sample Preparation: Use a dilute solution (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a fluorescence-grade quartz cuvette.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation: Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

-

Measurement: Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to the near-infrared region (e.g., λ_ex + 20 nm to 700 nm).

-

Analysis: Identify the emission peaks corresponding to the normal (N) and tautomer (T) forms. The large separation between the N* and T* peaks is characteristic of ESIPT.[16]

| Property | Typical Value (o-hydroxy) | Typical Value (m/p-hydroxy) | Significance |

| Absorption λ_max | 300-350 nm | 280-320 nm | Red-shift indicates extended conjugation due to IHB-induced planarity. |

| N* Emission λ_em | 380-450 nm | 350-420 nm | Normal fluorescence, often weak or absent in o-isomers in aprotic solvents. |

| T* Emission λ_em | 500-600 nm | N/A | Signature of ESIPT; indicates proton transfer occurred in the excited state. |

| Stokes Shift | >150 nm | <100 nm | An exceptionally large Stokes shift is a hallmark of the ESIPT process.[15] |

Computational Modeling Workflow

Density Functional Theory (DFT) is an invaluable tool for predicting electronic properties and corroborating experimental findings.[12] It allows for the calculation of ground-state geometries, HOMO-LUMO energy gaps, molecular electrostatic potential maps, and simulated absorption spectra.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

- 3. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [ouci.dntb.gov.ua]

- 11. mdpi.com [mdpi.com]

- 12. Aromatic Amide Foldamers Show Conformation‐Dependent Electronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Excited-state proton transfer relieves antiaromaticity in molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. squ.elsevierpure.com [squ.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of Hydroxyl-Functionalized Aromatic Polyamides

A Guide to Low-Temperature Solution Polycondensation for Advanced Polymer Design

Introduction: The Strategic Value of Functional Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties arise from their rigid backbones composed of aromatic rings linked by amide bonds. While commercial aramids like poly(p-phenylene terephthalamide) (PPTA) and poly(m-phenylene isophthalamide) (MPIA) are ubiquitous in demanding applications, the next generation of advanced materials requires polymers with tailored functionalities.[2]

The incorporation of reactive functional groups, such as hydroxyl (-OH) moieties, directly into the aramid backbone is a key strategy for enhancing polymer properties. Hydroxyl groups can significantly improve solubility in organic solvents, facilitate post-polymerization modifications, enhance adhesion, and alter membrane transport properties.